4-Ethyl-2-(iodomethyl)-4-methyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-(iodomethyl)-4-methyloxolane is an organic compound belonging to the class of oxolanes It features a five-membered ring with oxygen and carbon atoms, and is substituted with ethyl, iodomethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(iodomethyl)-4-methyloxolane typically involves the iodination of a precursor oxolane compound. One common method includes the reaction of 4-ethyl-4-methyloxolane with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodomethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-(iodomethyl)-4-methyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted oxolanes.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form oxolane derivatives with higher oxidation states.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted oxolanes with various functional groups depending on the nucleophile used.
- Oxidized derivatives with additional oxygen-containing groups.
- Reduced methyl derivatives.
Scientific Research Applications
4-Ethyl-2-(iodomethyl)-4-methyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(iodomethyl)-4-methyloxolane depends on its specific application. In chemical reactions, the iodomethyl group acts as a reactive site for nucleophilic substitution, enabling the formation of various derivatives. In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
4-Methyl-2-(iodomethyl)oxolane: Lacks the ethyl group, making it less sterically hindered.
4-Ethyl-2-(bromomethyl)-4-methyloxolane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
4-Ethyl-2-(chloromethyl)-4-methyloxolane: Contains a chlorine atom, which is less reactive than iodine.
Uniqueness: 4-Ethyl-2-(iodomethyl)-4-methyloxolane is unique due to the presence of the iodomethyl group, which imparts higher reactivity compared to its bromine or chlorine analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C8H15IO |
---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
4-ethyl-2-(iodomethyl)-4-methyloxolane |
InChI |
InChI=1S/C8H15IO/c1-3-8(2)4-7(5-9)10-6-8/h7H,3-6H2,1-2H3 |
InChI Key |
BHOSXHAANRVBRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(OC1)CI)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.